2-(3,4-Dimethylphenyl)-1H-indole
Description
2-(3,4-Dimethylphenyl)-1H-indole is an indole derivative featuring a 3,4-dimethylphenyl substituent at the 2-position of the indole core. Its molecular formula is C₁₅H₁₅N₂, confirmed by high-resolution mass spectrometry (HRMS) with an accurate mass of 223.1225 (calculated 223.1235) . Key structural features include:
Properties
Molecular Formula |
C16H15N |
|---|---|
Molecular Weight |
221.30 g/mol |
IUPAC Name |
2-(3,4-dimethylphenyl)-1H-indole |
InChI |
InChI=1S/C16H15N/c1-11-7-8-14(9-12(11)2)16-10-13-5-3-4-6-15(13)17-16/h3-10,17H,1-2H3 |
InChI Key |
KOSCFHZWGKGAPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC3=CC=CC=C3N2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethylphenyl)-1H-indole typically involves the reaction of 3,4-dimethylaniline with isatin in the presence of a suitable catalyst. The reaction proceeds through a cyclization process, forming the indole ring. The reaction conditions often include heating the mixture under reflux with an appropriate solvent such as ethanol or toluene .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethylphenyl)-1H-indole undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Indole-2-carboxylic acids.
Reduction: Reduced indole derivatives.
Substitution: Halogenated or alkylated indole derivatives.
Scientific Research Applications
2-(3,4-Dimethylphenyl)-1H-indole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethylphenyl)-1H-indole involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Findings :
- The nitro group (-NO₂) induces a downfield shift in 13C-NMR (~2.26 ppm) compared to -NH₂ due to its electron-withdrawing nature .
- The nitro analog has a higher molecular weight (253 vs. 223) and reduced solubility in nonpolar solvents .
Heterocyclic Modifications: Triazole-Indole Hybrids
3-(2-(4-(4-Methoxyphenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indole (C₁₉H₁₈N₄O) represents a triazole-indole hybrid synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC):
Comparison :
- The triazole-ethyl linker enhances polarity, improving aqueous solubility compared to this compound .
- Synthetic complexity increases with hybrid systems, impacting scalability .
Fused-Ring Systems: Pyrido-Pyrimidinone Derivatives
Pyrido[1,2-a]pyrimidin-4-one derivatives (e.g., Entry 45 in ) incorporate the 3,4-dimethylphenyl group into a fused heterocyclic core:
Comparison :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
